2-(4-bromo-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Overview
Description
2-(4-bromo-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is to start with the bromination of 2-ethylphenyl derivatives, followed by cyclization and subsequent functional group modifications to introduce the hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound could be explored for its pharmacological properties and potential therapeutic applications.
Industry: It may find use in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular or biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 2-(4-fluoro-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 2-(4-methyl-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Uniqueness
The uniqueness of 2-(4-bromo-2-ethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione lies in its specific substitution pattern and the presence of the bromine atom
Properties
IUPAC Name |
4-(4-bromo-2-ethylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-2-9-8-12(18)5-6-13(9)19-16(20)14-10-3-4-11(7-10)15(14)17(19)21/h5-6,8,10-11,14-15H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPJEXGSIKSLJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N2C(=O)C3C4CCC(C4)C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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